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2-Iodo-3-methoxy-6-methylpyridine (C7H8INO) has been synthesized and its crystal structure determined through X-ray diffraction. The synthesis involves the reaction of 3-methoxy-6-methylpyridine with potassium iodide (KI) and iodine (I2) in tetrahydrofuran (THF) solution []. The crystal structure analysis revealed that the molecule adopts a planar conformation, with three independent molecules present in the asymmetric unit []. The methoxy and methyl groups are arranged on opposite sides of the pyridine ring, creating a somewhat polar molecule [].
While there is limited information on the specific research applications of 2-iodo-3-methoxy-6-methylpyridine itself, its structure suggests potential uses in various scientific fields:
2-Iodo-3-methoxy-6-methylpyridine is an organic compound with the molecular formula . It is a derivative of pyridine, characterized by an iodine atom at the second position, a methoxy group at the third position, and a methyl group at the sixth position on the pyridine ring. This compound is notable for its unique structural features that influence its chemical behavior and applications in various fields, including organic synthesis and medicinal chemistry .
There is no current information available on the mechanism of action of 2-Iodo-3-methoxy-6-methylpyridine in biological systems or its interaction with other compounds.
Research indicates that 2-Iodo-3-methoxy-6-methylpyridine exhibits biological activity that may influence enzyme inhibition and receptor interactions. The compound's structural components, particularly the iodine and methoxy groups, enhance its binding affinity to biological targets, potentially modulating various biochemical pathways. This makes it a candidate for further studies in pharmacology and biochemistry .
The synthesis of 2-Iodo-3-methoxy-6-methylpyridine typically involves iodination of 3-methoxy-6-methylpyridine. A common method includes:
In industrial settings, similar synthetic routes are employed but optimized for larger-scale production. This involves precise control over reaction conditions to maximize yield and purity .
2-Iodo-3-methoxy-6-methylpyridine finds applications in:
Studies on the interaction of 2-Iodo-3-methoxy-6-methylpyridine with biological targets suggest that it may inhibit specific enzymes or modulate receptor activity. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions enhances its potential as a lead compound in drug development .
Several compounds share structural similarities with 2-Iodo-3-methoxy-6-methylpyridine. Here are some notable examples:
| Compound Name | Structure Features | Similarity Index |
|---|---|---|
| 2-Iodo-6-methoxypyridine | Iodine at position 2, methoxy at position 6 | 0.68 |
| (6-Methoxypyridin-3-yl)methanol | Methoxy at position 6 | 0.66 |
| (6-Methoxypyridin-3-yl)methanamine | Methoxy at position 6 | 0.65 |
| (6-Methoxypyridin-3-yl)methanamine dihydrochloride | Methoxy at position 6 | 0.64 |
These compounds highlight the uniqueness of 2-Iodo-3-methoxy-6-methylpyridine due to its specific iodine substitution pattern and biological activity potential .